molecular formula C20H23N3O B2819850 N-({1-[(4-methylphenyl)methyl]benzimidazol-2-yl}methyl)butanamide CAS No. 638141-36-3

N-({1-[(4-methylphenyl)methyl]benzimidazol-2-yl}methyl)butanamide

Cat. No. B2819850
CAS RN: 638141-36-3
M. Wt: 321.424
InChI Key: ZVYQZDVWAROAGJ-UHFFFAOYSA-N
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Description

Benzimidazole derivatives are organic compounds containing a benzene ring fused to an imidazole ring . They are known to exhibit diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory effects .


Synthesis Analysis

The synthesis of benzimidazole derivatives usually involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . Modifications in the position 2 and 5 of the molecule provide a number of active drugs .


Molecular Structure Analysis

Benzimidazole is a tridentate ligand with two benzimidazole groups attached to a nitrogen atom . This ligand is often used to prepare metal complexes in the use of modeling the active sites of relevant metalloenzymes .


Chemical Reactions Analysis

Benzimidazole derivatives are known to undergo a variety of chemical reactions, including nucleophilic aromatic substitution, reaction with aromatic aldehydes, and reaction with cyanogen bromide in acetonitrile solution .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can vary widely depending on the specific compound. These properties can be analyzed using various techniques such as X-ray crystallography, gas and liquid chromatography combined with mass spectrometry, and various spectroscopic techniques .

Scientific Research Applications

Mechanism of Action

The mechanism of action of benzimidazole derivatives can vary depending on the specific compound and its biological target. For example, some benzimidazole-based drugs are known to exhibit their effects by inhibiting certain enzymes or receptors .

properties

IUPAC Name

N-[[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]methyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O/c1-3-6-20(24)21-13-19-22-17-7-4-5-8-18(17)23(19)14-16-11-9-15(2)10-12-16/h4-5,7-12H,3,6,13-14H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVYQZDVWAROAGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NCC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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